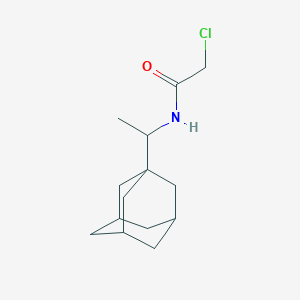
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” is a chemical compound with the CAS Number: 141104-05-4 . It has a molecular weight of 255.79 . It is available in powder form .
Synthesis Analysis
The synthesis of adamantane-containing amines, such as “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide”, has been optimized using the Chan–Lam reaction . This involves reacting adamantane-containing amines and diamines with p-tolylboronic acid under specific conditions . The yield of the target products can reach up to 74% from the monoamines and 66% from the diamines .Molecular Structure Analysis
The molecular structure of “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” can be represented by the empirical formula C14H22ClNO . The InChI key for this compound is WKYMLOXQWMPBKY-UHFFFAOYSA-N .Chemical Reactions Analysis
The Chan–Lam reaction is a significant method for C sp 2–N bond formation, which is based on the copper (II)-catalyzed reaction of amines with arylboronic acids . This reaction is commonly performed between arylboronic acids or their analogues and primary aromatic amines .Physical And Chemical Properties Analysis
“N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 512.8±19.0 °C at 760 mmHg, and a flash point of 315.4±6.5 °C . It has 2 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 6.13 .Wissenschaftliche Forschungsanwendungen
Anti-Dengue Virus Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A study focused on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives . The compound synthesized was N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .
- Methods of Application : The compound was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid, after optimization, in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction .
- Results or Outcomes : The compound showed significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity (CC50 < 100 µM) .
Antibacterial Activity
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : A method for synthesizing bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride under laboratory conditions was developed . The antibacterial activity of the synthesized compound was assessed .
- Methods of Application : The compound was synthesized under laboratory conditions .
- Results or Outcomes : The synthesized compound showed antibacterial activity .
Dengue Fever Treatment
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A small scale clinical study indicated that amantadine, a compound structurally similar to “N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide”, is an effective treatment option in vivo against Dengue Virus (DENV) infected patients .
- Methods of Application : The study was conducted in a clinical setting with DENV infected patients .
- Results or Outcomes : The study showed that amantadine has potential as a treatment for dengue fever .
Anti-Dengue Virus Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A study focused on the synthesis of dual acting hybrids comprising structural features of known Dengue Virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives . The compound synthesized was N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .
- Methods of Application : The compound was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid, after optimization, in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction .
- Results or Outcomes : The compound showed significant anti-DENV serotype 2 activity (IC50 = 22.2 µM) and low cytotoxicity (CC50 < 100 µM) .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-9(16-13(17)8-15)14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12H,2-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMLOXQWMPBKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantan-1-yl-ethyl)-2-chloro-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

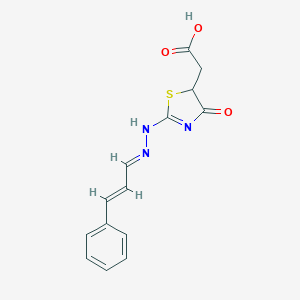
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
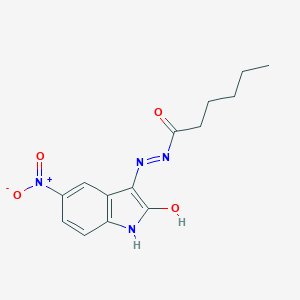
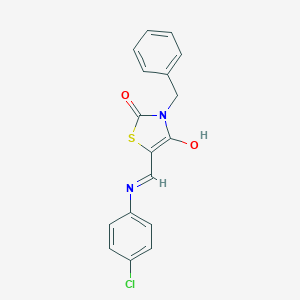
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
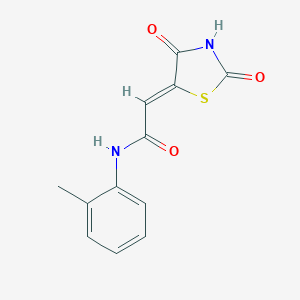
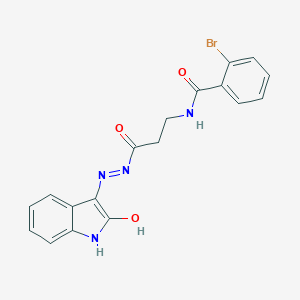
![3-[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic Acid](/img/structure/B352910.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
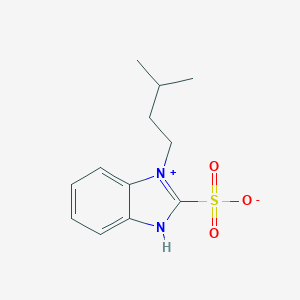
![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)